Imidazo[1,2-a]pyridin-2-ylmethanol
Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethanol is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a fused imidazole and pyridine ring system. These compounds have attracted significant interest due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through a novel, metal-free, three-component reaction. This method allows for the regiospecific construction of the imidazo[1,2-a]pyridine core by forming C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols . Another approach involves a palladium-catalyzed cascade reaction starting from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, which can lead to the formation of hybrid structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones .
Molecular Structure Analysis
The molecular structures of imidazo[1,2-a]pyridine derivatives have been established through single crystal X-ray diffraction studies. These studies confirm the regiospecificity of the synthesized compounds and provide detailed insights into their molecular conformations .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including C-H bond activation and CO insertion, as part of cascade processes to form complex hybrid structures . The versatility of these compounds is further demonstrated by their ability to react with different reagents under controlled conditions to yield a wide range of substituted derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure. The presence of different substituents on the imidazo[1,2-a]pyridine core can significantly alter properties such as solubility, melting point, and reactivity. These properties are crucial for the potential application of these compounds in various domains, including drug development and materials science. Detailed characterization of these compounds is essential to understand their behavior in different environments and their suitability for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridine, a core structure related to Imidazo[1,2-a]pyridin-2-ylmethanol, is recognized for its broad range of applications in medicinal chemistry. This scaffold has shown promising results as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic agents, and more. Notably, it forms the basis of several marketed drugs such as zolimidine and zolpidem, underlining its significance as a "drug prejudice" scaffold. The versatility of this scaffold has spurred efforts to modify its structure to develop novel therapeutic agents, indicating a rich area of exploration for drug discovery and development (Deep et al., 2016).
Organic Synthesis and Functionalization
The synthesis of Imidazo[1,2-a]pyridines involves innovative methods that underscore the compound’s significance in organic chemistry. Recent efforts have focused on developing new methods for its synthesis using readily available substrates and catalysts under mild conditions. These advancements not only facilitate the enhancement of biological activity through structural diversification but also exemplify the compound's role in the development of new synthetic methodologies (Ravi & Adimurthy, 2017).
Pharmacological Properties
Imidazo[1,2-a]pyridine’s pharmacological properties have been extensively studied, revealing its potential as enzyme inhibitors, receptor ligands, and anti-infectious agents. This research highlights the scaffold's versatility and its potential to contribute to new treatments across various disease areas (Enguehard-Gueiffier & Gueiffier, 2007).
Anticancer Potential
The anticancer activities of Imidazo[1,2-a]pyridine derivatives have been explored, showing inhibition against various cancer cell lines and key targets such as CDK, VEGFR, and PI3K. These findings underscore the potential of Imidazo[1,2-a]pyridine-based analogues as lead molecules in cancer therapy, with some derivatives currently undergoing clinical trials (Goel et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . Therefore, the synthesis of imidazo[1,2-a]pyridines from various substrates is an area of active research . The ecological impact of the methods and the mechanistic aspects are also areas of future research .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHYEIJSUUKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383760 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-2-ylmethanol | |
CAS RN |
82090-52-6 | |
Record name | imidazo[1,2-a]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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